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Compound of Interest

Compound Name:
Ethyl 4,4-

difluorocyclohexanecarboxylate

Cat. No.: B063153 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Ethyl-4,4-difluorcyclohexancarboxylat ist ein wertvolles Ausgangsmaterial in der

organischen Synthese, insbesondere für die Entwicklung von pharmazeutischen Wirkstoffen

und neuartigen Materialien. Die geminale Difluorgruppe am Cyclohexanring kann die

Lipophilie, metabolische Stabilität und das Konformationsprofil eines Moleküls entscheidend

beeinflussen. Die Esterfunktionalität dient als vielseitiger Anknüpfungspunkt für eine Reihe von

chemischen Umwandlungen. Diese Anwendungsbeschreibung bietet detaillierte Protokolle für

die wichtigsten Derivatisierungsreaktionen dieses Moleküls, um Wissenschaftlern eine

praktische Anleitung für die Synthese neuer Analoga zu geben. Die hier beschriebenen

Protokolle basieren auf etablierten Standardreaktionen für Carbonsäureester.

Hydrolyse (Verseifung) zur 4,4-
Difluorcyclohexancarbonsäure
Die basische Hydrolyse, auch Verseifung genannt, ist eine fundamentale Reaktion zur

Umwandlung von Estern in die entsprechende Carbonsäure.[1][2] Diese Reaktion ist in der

Regel irreversibel, da das gebildete Carboxylat-Anion unter basischen Bedingungen stabil ist.

[2] Die freie Carbonsäure wird anschließend durch Ansäuern freigesetzt.
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Experimentelles Protokoll
Reaktionsaufbau: In einem 100-mL-Rundkolben, ausgestattet mit einem Rückflusskühler

und einem Magnetrührer, wird Ethyl-4,4-difluorcyclohexancarboxylat (1 Äquiv.) in Ethanol

(ca. 10 Volumenteile) gelöst.

Reagenzzugabe: Eine wässrige Lösung von Natriumhydroxid (NaOH, 2-3 Äquiv., z.B. 2 M)

wird zur gerührten Lösung hinzugefügt.[3]

Reaktionsdurchführung: Die Reaktionsmischung wird für 2-4 Stunden unter Rückfluss

erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt

werden.

Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Ethanol am

Rotationsverdampfer entfernt. Der wässrige Rückstand wird mit Diethylether oder

Ethylacetat gewaschen, um nicht umgesetztes Ausgangsmaterial zu entfernen.

Ansäuern: Die wässrige Phase wird in einem Eisbad gekühlt und unter kräftigem Rühren

langsam mit konzentrierter Salzsäure (HCl) angesäuert, bis ein pH-Wert von ca. 1-2 erreicht

ist. Die ausgefallene Carbonsäure wird sichtbar.

Isolierung: Der Feststoff wird durch Vakuumfiltration abgetrennt, mit kaltem Wasser

gewaschen und im Vakuum getrocknet. Alternativ kann das Produkt durch Extraktion mit

einem organischen Lösungsmittel (z.B. Ethylacetat) isoliert werden.

Reinigung: Falls erforderlich, kann die rohe 4,4-Difluorcyclohexancarbonsäure durch

Umkristallisation gereinigt werden.

Tabellarische Zusammenfassung der
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Parameter Wert / Beschreibung

Stöchiometrie (Ester:Base) 1 : 2-3

Reagenzien NaOH, KOH oder LiOH[3]

Lösungsmittel Ethanol / Wasser-Gemisch

Temperatur Rückfluss (ca. 80-100 °C)

Reaktionszeit 2 - 4 Stunden

Aufarbeitung Ansäuern mit HCl

Diagramm des Arbeitsablaufs
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Workflow: Esterhydrolyse

1. Lösen des Esters
in Ethanol

2. Zugabe von
wässriger NaOH

3. Erhitzen
unter Rückfluss

4. Entfernen des
Lösungsmittels

5. Ansäuern mit HCl
(pH 1-2)

6. Isolierung des
Produkts
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Abbildung 1: Schematischer Arbeitsablauf der Hydrolyse.

Reduktion zum (4,4-Difluorcyclohexyl)methanol
Die Reduktion von Estern zu primären Alkoholen ist eine wichtige Transformation, die

typischerweise starke Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) erfordert.[4][5]

Schwächere Reagenzien wie Natriumborhydrid (NaBH₄) sind im Allgemeinen nicht reaktiv

genug, um Ester zu reduzieren.
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Experimentelles Protokoll
Reaktionsaufbau: Ein trockener 250-mL-Dreihalskolben wird mit einem Tropftrichter, einem

Rückflusskühler (mit Trockenrohr) und einem Stickstoffeinlass ausgestattet. Der Kolben wird

mit trockenem Diethylether oder Tetrahydrofuran (THF) befüllt.

Reagenzzugabe: Lithiumaluminiumhydrid (LiAlH₄, 1.5-2 Äquiv.) wird vorsichtig und

portionsweise unter Stickstoffatmosphäre in das Lösungsmittel suspendiert. Die Suspension

wird auf 0 °C gekühlt (Eisbad).

Substratzugabe: Ethyl-4,4-difluorcyclohexancarboxylat (1 Äquiv.), gelöst in trockenem THF,

wird langsam über den Tropftrichter zu der gerührten LiAlH₄-Suspension gegeben, sodass

die Innentemperatur 10 °C nicht übersteigt.[6]

Reaktionsdurchführung: Nach beendeter Zugabe wird die Kühlung entfernt und die

Mischung für 1-3 Stunden bei Raumtemperatur gerührt oder bis die Reaktion laut DC-

Analyse vollständig ist.

Quenchen (Hydrolyse): Die Reaktionsmischung wird erneut auf 0 °C gekühlt. Zur Zersetzung

des überschüssigen Hydrids und des Aluminiumkomplexes wird vorsichtig und nacheinander

Wasser (X mL), gefolgt von 15%iger wässriger NaOH-Lösung (X mL) und erneut Wasser (3X

mL) zugetropft (Fieser-Methode). Dabei bildet sich ein gut filtrierbarer, körniger

Niederschlag.

Isolierung: Der anorganische Feststoff wird abfiltriert und mit THF oder Diethylether

nachgewaschen. Das Filtrat wird über wasserfreiem Magnesiumsulfat (MgSO₄) getrocknet.

Reinigung: Nach dem Abfiltrieren des Trockenmittels wird das Lösungsmittel am

Rotationsverdampfer entfernt. Der rohe Alkohol kann durch Säulenchromatographie

(Silicagel) oder Destillation gereinigt werden.

Tabellarische Zusammenfassung der
Reaktionsparameter
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Parameter Wert / Beschreibung

Stöchiometrie (Ester:LiAlH₄) 1 : 1.5-2

Reagenz Lithiumaluminiumhydrid (LiAlH₄)

Lösungsmittel Anhydrous Diethylether oder THF

Temperatur 0 °C bis Raumtemperatur

Reaktionszeit 1 - 3 Stunden

Aufarbeitung Sequentielle Zugabe von H₂O, NaOH(aq), H₂O

Diagramm des Reaktionsschemas

Ethyl-4,4-difluor-
cyclohexancarboxylat

(4,4-Difluorcyclohexyl)-
methanol

1. LiAlH4, THF
2. H2O (workup)

Click to download full resolution via product page

Abbildung 2: Reduktion des Esters zum primären Alkohol.

Aminolyse zur Bildung von Amiden
Die direkte Reaktion eines Esters mit einem Amin zur Bildung eines Amids (Aminolyse) ist

möglich, erfordert jedoch oft erhöhte Temperaturen, da die Alkoxid-Abgangsgruppe (hier:

Ethoxid) relativ basisch ist.[7] Die Reaktion ist besonders nützlich zur Herstellung von

primären, sekundären und tertiären Amiden.[7]

Experimentelles Protokoll
Reaktionsaufbau: In einem druckfesten Reaktionsgefäß (z.B. Schlenkrohr oder Autoklav)

wird Ethyl-4,4-difluorcyclohexancarboxylat (1 Äquiv.) vorgelegt.
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Reagenzzugabe: Ein Überschuss des gewünschten Amins (z.B. eine 2 M Lösung von

Ammoniak in Methanol für das primäre Amid, oder 3-5 Äquivalente eines flüssigen

primären/sekundären Amins) wird hinzugefügt.

Reaktionsdurchführung: Das Gefäß wird sicher verschlossen und in einem Ölbad auf 80-120

°C erhitzt. Die Reaktion wird für 12-48 Stunden gerührt und mittels DC oder LC-MS

überwacht.

Aufarbeitung: Nach dem Abkühlen wird das Reaktionsgemisch im Vakuum eingeengt, um

überschüssiges Amin und Lösungsmittel zu entfernen.

Isolierung: Der Rückstand wird in einem geeigneten Lösungsmittel wie Ethylacetat oder

Dichlormethan aufgenommen und mit verdünnter Säure (z.B. 1 M HCl) und anschließend mit

gesättigter Natriumbicarbonatlösung gewaschen, um nicht umgesetztes Amin und

saure/basische Verunreinigungen zu entfernen.

Reinigung: Die organische Phase wird getrocknet (z.B. über Na₂SO₄), filtriert und eingeengt.

Das rohe Amid wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Tabellarische Zusammenfassung der
Reaktionsparameter

Parameter Wert / Beschreibung

Stöchiometrie (Ester:Amin) 1 : ≥3 (oder Amin als Lösungsmittel)

Reagenzien NH₃, Primäre oder sekundäre Amine

Lösungsmittel Oft kein zusätzliches, oder polare aprotische LM

Temperatur 80 - 120 °C (im geschlossenen Gefäß)

Reaktionszeit 12 - 48 Stunden

Aufarbeitung Extraktive wässrige Aufarbeitung

Diagramm der logischen Beziehung
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Ausgangs-Ester

Ziel-Amid

Amin
(NH3, RNH2, R2NH)
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Abbildung 3: Reaktanten zur Synthese von Amiden.

Reaktion mit Grignard-Reagenzien zu tertiären
Alkoholen
Ester reagieren mit zwei Äquivalenten eines Grignard-Reagenz zu tertiären Alkoholen.[8] Die

erste Addition führt zu einem instabilen tetraedrischen Intermediat, das unter Abspaltung von

Ethoxid zu einem Keton kollabiert. Dieses Keton ist reaktiver als der Ausgangsester und

reagiert sofort mit einem zweiten Äquivalent des Grignard-Reagenz.[8]

Experimentelles Protokoll
Reaktionsaufbau: Ein trockener Dreihalskolben wird unter Stickstoffatmosphäre mit einem

Tropftrichter und einem Rückflusskühler ausgestattet.

Substratzugabe: Ethyl-4,4-difluorcyclohexancarboxylat (1 Äquiv.) wird in trockenem

Diethylether oder THF gelöst und in den Kolben gegeben. Die Lösung wird auf 0 °C gekühlt.

Reagenzzugabe: Das Grignard-Reagenz (z.B. Methylmagnesiumbromid, 2.2-2.5 Äquiv. in

THF/Ether) wird langsam über den Tropftrichter zugegeben, wobei die Temperatur unter 10

°C gehalten wird.

Reaktionsdurchführung: Nach der Zugabe wird die Mischung auf Raumtemperatur erwärmt

und für weitere 1-2 Stunden gerührt, bis die Umsetzung vollständig ist (DC-Kontrolle).

Quenchen: Die Reaktion wird durch vorsichtiges, langsames Zutropfen von gesättigter

wässriger Ammoniumchlorid (NH₄Cl)-Lösung bei 0 °C beendet.[9]
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Aufarbeitung: Die Mischung wird in einen Scheidetrichter überführt. Die organische Phase

wird abgetrennt und die wässrige Phase mehrmals mit Diethylether extrahiert.

Reinigung: Die vereinigten organischen Phasen werden mit Wasser und gesättigter

Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt. Das

Rohprodukt wird mittels Säulenchromatographie gereinigt, um den gewünschten tertiären

Alkohol zu erhalten.

Tabellarische Zusammenfassung der
Reaktionsparameter

Parameter Wert / Beschreibung

Stöchiometrie (Ester:Grignard) 1 : ≥2.2

Reagenz Organomagnesiumhalogenide (R-MgX)

Lösungsmittel Anhydrous Diethylether oder THF

Temperatur 0 °C bis Raumtemperatur

Reaktionszeit 1 - 3 Stunden

Aufarbeitung Quenchen mit ges. NH₄Cl-Lösung

Diagramm des Reaktionsverlaufs
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Ausgangs-Ester + 1 Äquiv. R-MgX

Keton-Intermediat
(nicht isoliert) + 1 Äquiv. R-MgX

Magnesiumalkoxid H3O+ Workup

Tertiärer Alkohol
(Produkt)
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Abbildung 4: Stufenweiser Verlauf der Grignard-Reaktion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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